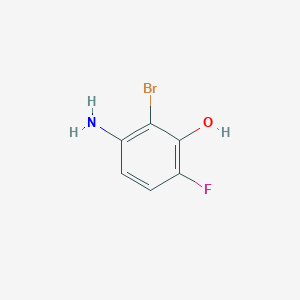

3-Amino-2-bromo-6-fluorophenol

Description

3-Amino-2-bromo-6-fluorophenol is a halogenated aromatic compound featuring amino, bromo, and fluoro substituents at positions 3, 2, and 6, respectively. The amino group at position 3 likely enhances electron density at the aromatic ring, making it reactive in electrophilic substitution reactions. Bromine and fluorine substituents contribute to steric and electronic effects, influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

3-amino-2-bromo-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNOKMOQPNLZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 3-Amino-6-fluorophenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetic acid to facilitate the process.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-Amino-6-fluorophenol is reacted with a brominated phenol in the presence of a palladium catalyst. This method allows for the selective introduction of the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-Amino-2-bromo-6-fluorophenol may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-6-fluorophenol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of 3-Amino-2-bromo-6-fluorophenol.

Reduction: 3-Amino-6-fluorophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-bromo-6-fluorophenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-6-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, contributing to its biological activity.

Comparison with Similar Compounds

2-Amino-6-bromophenol (CAS 28165-50-6)

6-Amino-2-bromo-3-fluorophenol (CAS 1257535-00-4)

- Formula: C₆H₅BrFNO

- Molecular Weight : 206.01 g/mol

- Key Differences: A positional isomer with amino and fluorine swapped (positions 6 and 3). This rearrangement alters electronic distribution, possibly reducing nucleophilicity at the para position relative to the target compound. Solubility in polar solvents may differ due to hydrogen bonding variations .

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine

- Key Features: A pyridine derivative with bromo, fluoro, and trifluoromethyl groups. The trifluoromethyl group is strongly electron-withdrawing, deactivating the ring—contrasting with the amino group’s activating effect in the target compound. Such derivatives are often used in agrochemicals due to their stability .

Physicochemical Properties

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 3-Amino-2-bromo-6-fluorophenol* | N/A | C₆H₅BrFNO | ~206.01 | Not reported | Likely polar solvents |

| 2-Amino-6-bromophenol | 28165-50-6 | C₆H₆BrNO | 188.02 | 83–84 | Moderate in DMSO |

| 6-Amino-2-bromo-3-fluorophenol | 1257535-00-4 | C₆H₅BrFNO | 206.01 | Not reported | Soluble in RT† |

| Ethyl 5-bromo-2-fluorobenzoate | N/A | C₉H₈BrFO₂ | 261.06 | Not reported | Organic solvents |

*Hypothetical data inferred from analogs. †RT: Room temperature (storage condition noted in ).

Biological Activity

3-Amino-2-bromo-6-fluorophenol is an organic compound with the molecular formula C₆H₅BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, and an amino group attached to a phenolic structure. This compound has attracted attention due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

- Molecular Weight : Approximately 206.0 g/mol

- Appearance : Solid at room temperature

- Functional Groups : Amino (-NH₂), Bromine (-Br), Fluorine (-F), Hydroxy (-OH)

Biological Activity

The biological activity of 3-amino-2-bromo-6-fluorophenol has been explored in various studies, particularly focusing on its potential as an antitubercular agent. The presence of the amino group enhances its interaction with biological targets, which may lead to modulation of various biochemical pathways.

The mechanism of action for 3-amino-2-bromo-6-fluorophenol involves:

- Binding Interactions : The compound can interact with specific enzymes or receptors, modulating their activity through binding interactions.

- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding, which is crucial for its biological activity.

- Van der Waals Interactions : The halogen substituents (bromine and fluorine) enhance the compound's ability to form van der Waals interactions with biomolecules.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Antitubercular Activity : Studies indicate that 3-amino-2-bromo-6-fluorophenol exhibits significant efficacy against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis .

- Enzyme Interaction Studies : The compound has been used in enzymatic assays to study its interaction with various enzymes, revealing potential applications in drug development .

- Toxicological Assessments : Toxicity studies have shown that while the compound possesses biological activity, it also requires careful evaluation regarding its safety profile for therapeutic use .

Comparative Analysis

To better understand the uniqueness of 3-amino-2-bromo-6-fluorophenol, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-2-bromo-6-fluorophenol | C₆H₅BrFNO | Different positioning of amino and hydroxyl groups |

| 3-Bromo-4-fluoroaniline | C₆H₄BrFNO | Lacks hydroxy group, affecting reactivity |

| 3-Amino-2-bromo-6-fluorophenol | C₆H₅BrFNO | Specific arrangement of functional groups enhancing activity |

Case Studies

Several case studies have documented the effects and applications of 3-amino-2-bromo-6-fluorophenol:

- In Vitro Studies : Research demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis in laboratory settings, showcasing its potential as a new antitubercular agent .

- Biochemical Assays : In enzyme assays, 3-amino-2-bromo-6-fluorophenol was found to modulate enzyme activity significantly, indicating its utility in biochemical research and drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.